molecular formula C19H11Cl3FN3 B3035906 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole CAS No. 338774-12-2

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole

Cat. No. B3035906
CAS RN: 338774-12-2
M. Wt: 406.7 g/mol
InChI Key: UKKADQMGJKHASN-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole, also known as DCPB, is a synthetic heterocyclic drug that has been used in scientific research since the early 2000s. DCPB is a member of the benzimidazole family, a group of compounds that show promise in a variety of fields, including drug development, biochemistry, and pharmacology. DCPB has been studied for its potential role in treating a variety of conditions, including cancer, inflammation, and neurological diseases.

Scientific Research Applications

  • GPR39 Agonists Modulated by Zinc : A study identified kinase inhibitors, including a similar compound to the one , as novel GPR39 agonists. These compounds exhibited allosteric modulation by zinc, expanding the list of potential kinase off-targets to include understudied G protein–coupled receptors (Sato, Huang, Kroeze & Roth, 2016).

  • Synthesis of Fluorobenzyl Benzimidazole Derivatives : Research focusing on the synthesis of fluorobenzyl benzimidazole derivatives, similar to the compound , provided insights into the physical data and chemical properties of these compounds (Hida, Beney, Robert & Luu-Duc, 1995).

  • Potential Antimicrobial Agents : A study on 5-fluorouracil benzimidazoles, closely related to the compound, found that certain derivatives exhibited strong antibacterial and antifungal activities. This research highlighted the role of these compounds in antimicrobial activities (Fang, Jeyakkumar, Avula, Zhou & Zhou, 2016).

  • Benzimidazole–Quinolone Hybrids Against Drug-Resistant Bacteria : Another research synthesized benzimidazole–quinolone hybrids to combat resistant bacteria. Compounds like 2-fluorobenzyl derivative showed significant antimicrobial activity against resistant strains (Wang, Bheemanaboina, Gao, Kang, Cai & Zhou, 2018).

  • Antibacterial and Antifungal Activities : A series of benzimidazole derivatives containing various functional groups were synthesized and showed antimicrobial activities. These findings suggest a wide range of applications for benzimidazole derivatives in combating microbial infections (Kuş, Soezuedoenmez & Altanlar, 2009).

properties

IUPAC Name

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(3-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3FN3/c20-14-8-16-17(9-15(14)21)26(10-11-3-1-4-12(23)7-11)19(25-16)13-5-2-6-24-18(13)22/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKADQMGJKHASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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